molecular formula C16H16F3NO2 B13910385 (3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol

(3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol

Cat. No.: B13910385
M. Wt: 311.30 g/mol
InChI Key: TZYDFNGCCDGYRG-OAHLLOKOSA-N
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Description

(3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol is a complex organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol typically involves multiple steps, starting with the preparation of the trifluoromethylated phenoxy intermediate. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and reduction, to introduce the amino and hydroxyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and phenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Shares the trifluoromethyl group but differs in the presence of a bromine atom instead of the phenoxy group.

    3-(Trifluoromethyl)phenol: Contains the trifluoromethyl group and a hydroxyl group but lacks the amino and phenoxy groups.

Uniqueness

(3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H16F3NO2

Molecular Weight

311.30 g/mol

IUPAC Name

(3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol

InChI

InChI=1S/C16H16F3NO2/c17-16(18,19)12-4-2-6-14(10-12)22-13-5-1-3-11(9-13)15(20)7-8-21/h1-6,9-10,15,21H,7-8,20H2/t15-/m1/s1

InChI Key

TZYDFNGCCDGYRG-OAHLLOKOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)[C@@H](CCO)N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(F)(F)F)C(CCO)N

Origin of Product

United States

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